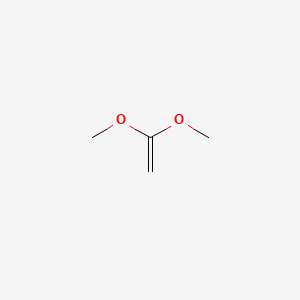

1,1-Dimethoxyethene

Description

The exact mass of the compound Ethene, 1,1-dimethoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(5-2)6-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTRNRFAIZEJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238924 | |

| Record name | Ethene, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-69-0 | |

| Record name | 1,1-Dimethoxyethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETENE DIMETHYL ACETAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Dimethoxyethene (CAS 922-69-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive and versatile organic compound with the CAS number 922-69-0. Its electron-rich double bond makes it a valuable reagent in a variety of chemical transformations, most notably in cycloaddition reactions for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of bioactive molecules and pharmaceuticals. Detailed experimental protocols, safety and handling procedures, and spectral data are also presented to support its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

This compound is a colorless, volatile, and flammable liquid with a sweet odor.[1] It is sensitive to heat, light, and moisture and should be handled and stored with care.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 922-69-0 | [1] |

| Molecular Formula | C₄H₈O₂ | [2] |

| Molecular Weight | 88.11 g/mol | [2] |

| Density | 0.862 - 0.93 g/mL at 20 °C | [2][3] |

| Boiling Point | 46.9 °C at 760 mmHg, 89 °C | [2][3] |

| Melting Point | 93-94 °C (Note: This value is likely erroneous and not widely reported) | [2][3] |

| Flash Point | 6 °C | [2] |

| Refractive Index | 1.379 | [2][3] |

| Vapor Pressure | 342 mmHg at 25°C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | δ 3.3–3.5 ppm (methoxy groups), δ 4.8–5.2 ppm (ethene protons) | [1] |

| ¹³C NMR | Data not explicitly found in searches, but expected peaks would be for the methoxy carbons, the oxygen-substituted olefinic carbon, and the terminal olefinic carbon. | |

| Infrared (IR) | Strong C-O stretches at 1100–1250 cm⁻¹, C=C stretch at 1620–1680 cm⁻¹ | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 88 (for C₄H₈O₂⁺) | [1] |

Synthesis of this compound

A common laboratory synthesis of this compound involves the elimination of a hydrogen halide from a 2-halo-1,1-dimethoxyethane precursor, such as 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal).

Experimental Protocol: Synthesis via Elimination

This protocol is a representative procedure based on the synthesis of the precursor and general elimination reaction principles.

Step 1: Synthesis of 2-Bromo-1,1-dimethoxyethane (Bromoacetaldehyde Dimethyl Acetal)

-

Materials: 2-bromoacetaldehyde, dry methanol, p-toluenesulfonic acid, toluene, saturated aqueous Na₂S₂O₈ solution, dichloromethane (DCM), anhydrous Na₂SO₄.

-

Procedure:

-

In a two-necked round-bottom flask equipped with a Dean-Stark apparatus, dissolve p-toluenesulfonic acid (10 mol%) in dry methanol (2.2 equivalents) and toluene.

-

Slowly add 2-bromoacetaldehyde (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 78 °C and stir for 24 hours, collecting the water that is formed in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture and add a saturated aqueous solution of Na₂S₂O₈.

-

Extract the aqueous phase with DCM.

-

Dry the combined organic phases over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to yield 2-bromo-1,1-dimethoxyethane as a colorless oil.[4]

-

Step 2: Elimination to form this compound

-

Materials: 2-Bromo-1,1-dimethoxyethane, a strong, non-nucleophilic base (e.g., potassium tert-butoxide), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF)).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-1,1-dimethoxyethane in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the careful addition of water.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting crude product by fractional distillation to obtain pure this compound.

-

References

An In-depth Technical Guide to the Synthesis of Ketene Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketene dimethyl acetal, also known as 1,1-dimethoxyethene, is a versatile reagent in organic synthesis, valued for its utility in cycloaddition reactions and as a precursor for various functional groups. This technical guide provides a comprehensive overview of the primary synthetic route to ketene dimethyl acetal, focusing on the dehydrohalogenation of bromoacetaldehyde dimethyl acetal. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to enable researchers to safely and efficiently synthesize this important compound.

Introduction

Ketene acetals are a class of organic compounds characterized by a carbon-carbon double bond connected to two alkoxy groups. Among these, ketene dimethyl acetal is a particularly useful building block in organic chemistry. Its electron-rich double bond makes it a potent nucleophile and a reactive partner in various chemical transformations, including [2+2] cycloadditions to form cyclobutanones and the Johnson-Claisen rearrangement. This guide will focus on the most common and practical laboratory-scale synthesis of ketene dimethyl acetal.

Primary Synthetic Pathway: Dehydrohalogenation

The most prevalent method for the synthesis of ketene dimethyl acetal is the dehydrohalogenation of a corresponding haloacetal. Specifically, 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal) serves as a readily available starting material. The reaction involves the elimination of a molecule of hydrogen bromide, facilitated by a strong, non-nucleophilic base, to form the desired carbon-carbon double bond.

The general transformation is depicted below:

Figure 1: General dehydrohalogenation reaction for the synthesis of ketene dimethyl acetal.

A strong, sterically hindered base is crucial to favor the elimination (E2) pathway over nucleophilic substitution (SN2). Potassium tert-butoxide is a commonly employed base for this purpose.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of ketene dimethyl acetal via the dehydrohalogenation of 2-bromo-1,1-dimethoxyethane.

Synthesis of Bromoacetaldehyde Dimethyl Acetal (Precursor)

While commercially available, bromoacetaldehyde dimethyl acetal can also be prepared in the laboratory. One common method involves the bromination of acetaldehyde followed by acetalization with methanol.

Experimental Workflow for Precursor Synthesis:

Figure 2: Workflow for the synthesis of the precursor, bromoacetaldehyde dimethyl acetal.

Detailed Protocol:

A detailed procedure for the synthesis of the analogous bromoacetaldehyde diethyl acetal from vinyl acetate and bromine in ethanol is available in Organic Syntheses. A similar approach can be adapted for the dimethyl acetal by using methanol instead of ethanol.

Synthesis of Ketene Dimethyl Acetal

This protocol is adapted from the well-established procedure for the synthesis of ketene diethyl acetal, as described in Organic Syntheses, and is applicable to the synthesis of the dimethyl analog.[1]

Reaction Scheme:

Figure 3: Synthesis of ketene dimethyl acetal via dehydrobromination.

Materials and Equipment:

-

2-Bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal)

-

Potassium tert-butoxide

-

Absolute tert-butanol

-

Round-bottom flask with a reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve potassium (1 gram-atom equivalent) in absolute tert-butanol (sufficient to dissolve all the potassium) by refluxing the mixture until all the potassium has reacted.[1]

-

Allow the solution of potassium tert-butoxide to cool slightly, then add 2-bromo-1,1-dimethoxyethane (1 mole equivalent) to the flask.[1]

-

A precipitate of potassium bromide will form. Attach the flask to a distillation apparatus.

-

Heat the mixture to distill the tert-butanol. This process typically takes several hours.[1]

-

After the bulk of the tert-butanol has been removed, reduce the pressure and continue the distillation to isolate the ketene dimethyl acetal.[1]

-

The product is a colorless liquid and should be stored in a well-sealed container, preferably made of alkaline glass and dusted with sodium tert-butoxide to inhibit polymerization.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of ketene acetals via dehydrohalogenation. While the data for the diethyl acetal is well-documented, it serves as a strong proxy for the synthesis of the dimethyl analog.

| Parameter | Value | Reference |

| Yield | 67-75% | [1] |

| Reactant Ratio | 1:1 (Bromoacetal:Potassium) | [1] |

| Reaction Time | ~8 hours for potassium dissolution, followed by distillation | [1] |

| Distillation Pressure | 200 mm Hg | [1] |

| Boiling Point | 83-86 °C at 200 mm Hg (for diethyl acetal) | [1] |

Reaction Mechanism

The dehydrohalogenation of 2-bromo-1,1-dimethoxyethane proceeds through an E2 (bimolecular elimination) mechanism. The bulky tert-butoxide base preferentially abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), leading to the concerted formation of a double bond and the expulsion of the bromide ion.

E2 Mechanism Pathway:

Figure 4: E2 elimination pathway for the synthesis of ketene dimethyl acetal.

The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group (bromide).

Safety Considerations

-

Potassium metal is highly reactive and pyrophoric. It must be handled under an inert atmosphere and with extreme care.

-

Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Bromoacetaldehyde dimethyl acetal is a lachrymator and should be handled in a well-ventilated fume hood.

-

Ketene dimethyl acetal can polymerize, sometimes vigorously. It should be stored under basic conditions and at low temperatures.[1]

Conclusion

The synthesis of ketene dimethyl acetal via the dehydrohalogenation of 2-bromo-1,1-dimethoxyethane using potassium tert-butoxide is a reliable and well-established method for laboratory-scale preparations. By following the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable synthetic intermediate for a wide range of applications in chemical research and drug development. The provided quantitative data and mechanistic insights offer a comprehensive understanding of the reaction, facilitating its successful implementation.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1,1-dimethoxyethene (CAS No. 922-69-0), also known as ketene dimethyl acetal. This document summarizes the available data on its boiling point and density, outlines the standard experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Physical Properties of this compound

This compound is a colorless liquid utilized in organic synthesis. An analysis of available chemical data reveals a notable discrepancy in the reported values for its boiling point and, to a lesser extent, its density. For a technical audience engaged in research and development, it is crucial to acknowledge these variations. The following table summarizes the reported physical properties from various chemical suppliers and databases.

| Physical Property | Reported Value | Conditions |

| Boiling Point | 46.9 °C | at 760 mmHg |

| 89 °C | Not specified | |

| Density | 0.862 g/cm³ | Not specified |

| 0.93 g/mL | at 20 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a substance like this compound is fundamental for its application in scientific research and drug development. Below are detailed methodologies for the experimental determination of boiling point and density.

1. Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small quantities of liquid and is a standard procedure for determining the boiling point of a pure substance.

-

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer (-10 to 110 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Stand and clamps

-

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or a suitable heating block.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.

-

Heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the vapor pressure of the liquid equals the external atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature should be recorded.

-

2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume using a pycnometer or a graduated cylinder and a balance.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

-

-

Procedure:

-

A clean and dry pycnometer is weighed accurately on an analytical balance. This mass is recorded (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.

-

The pycnometer filled with this compound is weighed (m₃).

-

The density of this compound is calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

An In-depth Technical Guide to 1,1-Dimethoxyethene: Core Molecular Properties

This guide provides essential information regarding the fundamental molecular characteristics of 1,1-dimethoxyethene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as ketene dimethyl acetal, is an organic compound with significant applications in organic synthesis. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₄H₈O₂[1][2][3] |

| Molecular Weight | 88.11 g/mol [1][2][3] |

| CAS Number | 922-69-0[1][2] |

Methodology and Experimental Protocols

The determination of a compound's molecular formula and weight is fundamental in chemical analysis. The molecular formula is typically confirmed through elemental analysis and mass spectrometry. The molecular weight is a calculated value based on the atomic weights of the constituent atoms in the empirical formula, which is then confirmed by high-resolution mass spectrometry. For a standard compound like this compound, these values are well-established and consistently cited in chemical literature and databases.

Note: As this guide focuses on the intrinsic and established properties of this compound, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Similarly, signaling pathways are not applicable to the chemical properties of this molecule.

References

Electron-rich nature of 1,1-Dimethoxyethene double bond

An In-depth Technical Guide on the Electron-Rich Nature of the 1,1-Dimethoxyethene Double Bond

Abstract

This compound, also known as ketene dimethyl acetal, is a highly versatile reagent in modern organic synthesis. Its unique electronic structure, characterized by a highly electron-rich carbon-carbon double bond, imparts significant nucleophilic character to the molecule. This inherent reactivity is a direct consequence of the two electron-donating methoxy groups attached to one of the sp²-hybridized carbons.[1] This guide provides a comprehensive overview of the electronic properties, synthesis, reactivity, and spectroscopic characterization of this compound, with a focus on its utility in cycloaddition and electrophilic addition reactions. Detailed experimental protocols and mechanistic diagrams are provided for researchers, scientists, and professionals in drug development.

Electronic Structure and Properties

The pronounced nucleophilicity of the double bond in this compound arises from the powerful electron-donating resonance effect (+M) of the two adjacent methoxy groups. The lone pairs on the oxygen atoms are delocalized into the π-system of the double bond, significantly increasing the electron density on the β-carbon. This resonance effect outweighs the inductive electron-withdrawing effect (-I) of the electronegative oxygen atoms. The high-lying Highest Occupied Molecular Orbital (HOMO) of the molecule makes it an excellent reaction partner for electron-deficient species.[1]

References

Fundamental Reactivity of 1,1-Dimethoxyethene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive and versatile electron-rich alkene that serves as a valuable building block in organic synthesis. Its unique electronic structure, featuring a carbon-carbon double bond substituted with two electron-donating methoxy groups, imparts significant nucleophilic character to the molecule. This inherent reactivity allows it to readily participate in a wide array of chemical transformations, making it a crucial reagent for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the fundamental reactivity of this compound, focusing on its key reactions, experimental protocols, and quantitative data to support its application in research and drug development.

Core Reactivity Principles

The reactivity of this compound is primarily governed by its high-lying highest occupied molecular orbital (HOMO), which makes it an excellent nucleophile and a reactive partner for electron-deficient species. The two methoxy groups significantly increase the electron density of the double bond through resonance, rendering it susceptible to attack by electrophiles. This electronic nature dictates its participation in several key classes of reactions.

Key Reactions and Mechanisms

Cycloaddition Reactions

This compound is a prominent substrate for various cycloaddition reactions, a cornerstone of synthetic organic chemistry for the formation of cyclic compounds.

As an electron-rich dienophile, this compound readily participates in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. This reaction provides a powerful method for the synthesis of highly functionalized six-membered rings. The general mechanism involves the concerted or stepwise interaction of the π-systems of the diene and the dienophile.

A representative logical workflow for a Diels-Alder reaction is depicted below:

Experimental Protocol: Diels-Alder Reaction with a Generic Dienophile

A general procedure for a Diels-Alder reaction involves dissolving the electron-deficient diene and this compound in a suitable solvent, such as toluene, and heating the mixture under reflux.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.[2]

| Reaction | Dienophile | Conditions | Yield | Reference |

| Diels-Alder | N-Phenylmaleimide | Toluene, reflux | 55-65% (crude) | [1] |

This compound can undergo [2+2] photocycloaddition reactions with carbonyl compounds, such as acetone, to form four-membered oxetane rings.[3] This reaction is typically initiated by photochemical excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene.

The general pathway for a [2+2] photocycloaddition is illustrated below:

Experimental Protocol: [2+2] Photocycloaddition with Acetone

In a typical procedure, a solution of this compound and acetone in a suitable solvent is irradiated with UV light.[3] The reaction progress can be monitored by spectroscopic methods. After completion, the solvent is removed, and the resulting oxetane product is purified.

Acid-Catalyzed Hydrolysis

The electron-rich double bond of this compound is highly susceptible to acid-catalyzed hydrolysis, which proceeds rapidly to yield methyl acetate and methanol. The reaction is initiated by the protonation of the double bond, a rate-determining step, followed by the addition of water and subsequent elimination.

The hydrolysis pathway is outlined below:

Experimental Protocol: Kinetic Study of Hydrolysis

A kinetic study of the acid-catalyzed hydrolysis can be performed by monitoring the disappearance of the UV absorbance of this compound in an acidic aqueous solution.[4] The reaction is typically carried out in a temperature-controlled spectrophotometer cell, and the rate constants can be determined by fitting the absorbance data to a first-order kinetic model.[4]

| Parameter | Value | Conditions | Reference |

| Enthalpy of Hydrolysis (ΔrH°) | 35.7 ± 0.3 kJ/mol | Liquid phase, 25 °C | [5] |

Ozonolysis

Ozonolysis of this compound leads to the cleavage of the carbon-carbon double bond. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[6] Subsequent work-up of the ozonide determines the final products. Reductive work-up, for instance with dimethyl sulfide, typically yields carbonyl compounds.[7]

The general ozonolysis mechanism is as follows:

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Molecular photochemistry. XXIV. Photocycloaddition of acetone to 1,2-dicyanoethylene [scite.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to the Stability and Storage of 1,1-Dimethoxyethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive organic compound with the chemical formula C₄H₈O₂ and CAS number 922-69-0. Its utility as a versatile building block in organic synthesis is significant; however, its inherent instability presents considerable challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing from available scientific literature and safety data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper management.

| Property | Value | Reference |

| Molecular Weight | 88.11 g/mol | [1] |

| Boiling Point | 89 °C | [1] |

| Flash Point | 6 °C | [1] |

| Appearance | Colorless, volatile liquid | [1] |

Stability Profile

This compound is characterized by its high reactivity, making it susceptible to degradation under various conditions. Its stability is compromised by exposure to heat, light, moisture, and acidic environments.[1]

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its extreme sensitivity to hydrolysis, particularly under acidic conditions. The presence of even trace amounts of acid can catalyze a rapid degradation of the compound.

Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway in the presence of acid and water is the hydrolysis of the acetal functional group. This reaction proceeds via protonation of the double bond, followed by the addition of water to the resulting carbocation intermediate. The unstable hemiacetal formed then decomposes to yield methyl acetate and methanol.

A study on the kinetics of this reaction revealed that the acid-catalyzed hydrolysis of this compound is a rapid process.[2] The mechanism involves a proton transfer from the catalyst to the substrate in the rate-determining step.[2]

Caption: Acid-catalyzed hydrolysis of this compound.

Thermal and Photolytic Stability

General information suggests that this compound is sensitive to light.[1] Exposure to light can provide the energy required to initiate degradation reactions. Therefore, it is imperative to store the compound in light-resistant containers.

Oxidative Stability and Polymerization

Ethers, including acetals, are known to form explosive peroxides upon exposure to oxygen, particularly when stored for extended periods. While specific studies on peroxide formation in this compound are scarce, this potential hazard should be considered, drawing parallels from the known behavior of analogous compounds like 1,1-dimethoxyethane.[3]

The high reactivity of the electron-rich double bond in this compound also suggests a propensity for polymerization, especially in the presence of initiators or under elevated temperatures.

Recommended Storage and Handling Conditions

To mitigate the inherent instability of this compound, strict adherence to proper storage and handling protocols is essential.

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store in a cool, well-ventilated area. | To minimize thermal degradation and reduce vapor pressure. | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation and potential peroxide formation. | [4] |

| Light Exposure | Store in a light-resistant container (e.g., amber glass bottle). | To prevent photolytic degradation. | [1] |

| Moisture | Protect from moisture. | To prevent rapid hydrolytic decomposition. | [1] |

| Container | Keep container tightly closed. | To prevent exposure to air and moisture. | [4] |

| Handling | Use in a well-ventilated area, away from heat, sparks, and open flames. | Due to its high flammability. | [1] |

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not detailed in the available literature, general analytical techniques can be adapted to monitor its purity and detect degradation products.

Purity Assessment and Degradation Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

-

Sample Preparation: Dilute a small, accurately weighed sample of this compound in a dry, aprotic solvent (e.g., anhydrous hexane or diethyl ether) in a volumetric flask.

-

GC-MS System: A gas chromatograph equipped with a mass selective detector.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Use a split injection mode to handle the volatile nature of the analyte.

-

Oven Program: Start at a low initial temperature (e.g., 40 °C) and ramp up to a final temperature that allows for the elution of potential higher-boiling degradation products.

-

MS Detection: Operate in full scan mode to identify unknown degradation products by their mass spectra.

-

Data Analysis: The purity can be estimated by the relative peak area of this compound. Degradation products can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).

Caption: General workflow for GC-MS analysis of this compound.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the hydrolysis of this compound in real-time.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Initiation of Hydrolysis: Add a small, controlled amount of D₂O containing a catalytic amount of a deuterated acid (e.g., DCl).

-

NMR Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the intensity of the characteristic signals for this compound (e.g., the vinyl protons) and the corresponding increase in the signals for the degradation products (e.g., methyl acetate and methanol). The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Conclusion

This compound is a valuable but highly unstable reagent. Its successful use in research and development hinges on a thorough understanding and strict control of its storage and handling conditions. The primary degradation pathway is rapid acid-catalyzed hydrolysis, necessitating the exclusion of moisture and acidic impurities. Furthermore, its sensitivity to heat, light, and potentially oxygen requires storage in a cool, dark, and inert environment. The implementation of appropriate analytical methods to monitor purity and degradation is crucial for ensuring the quality and reactivity of this important synthetic building block. Further research into effective stabilization strategies would be highly beneficial for expanding the practical applications of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1,1-Dimethoxyethene

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 1,1-dimethoxyethene (CAS No. 922-69-0), also known as ketene dimethyl acetal. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields who handle this highly reactive and flammable compound.

Chemical and Physical Properties

This compound is a colorless, flammable, and volatile liquid.[1] It is a member of the ketene acetal family and is recognized for its utility as a versatile building block in organic synthesis due to its electron-rich double bond.[2] Proper understanding of its physical and chemical properties is crucial for safe handling and use.

| Property | Value | Source |

| Molecular Formula | C4H8O2 | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| CAS Number | 922-69-0 | [1] |

| Boiling Point | 89 °C | [1] |

| Melting Point | 93-94 °C | [1] |

| Flash Point | 6 °C | [1] |

| Density | 0.93 g/mL at 20 °C | [1] |

| Vapor Pressure | 342 mmHg at 25°C | [1] |

| Refractive Index | 1.379 | [1] |

| Synonyms | Ketene dimethyl acetal, 1,1-Dimethoxyethylene | [1] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance, primarily due to its high flammability and potential health risks.[1]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapour.[3] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

Hazard Codes: F (Flammable), Xi (Irritant)[1] Risk Statements: 11-36/37/38 (Highly flammable, Irritating to eyes, respiratory system and skin)[1] Safety Statements: 16-26 (Keep away from sources of ignition - No smoking. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

-

Avoid inhalation of vapors and contact with skin and eyes.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

-

Keep away from incompatible materials such as oxidizing agents and strong acids.[5]

-

The compound is sensitive to heat, light, and moisture.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

Spill Response:

-

Eliminate all ignition sources.[4]

-

Ventilate the area of the spill.[4]

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4]

-

Do not allow the spill to enter drains or waterways.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for safety testing of this compound are not publicly available in the searched literature, a general workflow for its safe handling in a laboratory setting can be established based on the safety data.

General Laboratory Handling Workflow

This workflow outlines the essential steps for safely handling this compound in a research laboratory.

Caption: A flowchart illustrating the standard procedure for the safe laboratory handling of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving this compound.

References

1,1-Dimethoxyethene: A Versatile C2-Synthon for Modern Organic Synthesis

Abstract

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly valuable and versatile building block in organic synthesis. Its unique electronic structure, characterized by an electron-rich carbon-carbon double bond, renders it a potent nucleophile and a reactive partner in a wide array of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in cycloaddition reactions, electrophilic additions, and as a precursor for the construction of complex molecular architectures. Detailed experimental protocols for key reactions, comprehensive tables of quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The quest for efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds is a central theme in modern organic chemistry. Ketene acetals, a class of electron-rich alkenes, have emerged as powerful C2-synthons, enabling the formation of a variety of important structural motifs. Among them, this compound (DME) stands out due to its relatively simple structure, commercial availability, and predictable reactivity. The two electron-donating methoxy groups significantly increase the electron density of the double bond, making it highly susceptible to attack by electrophiles and a willing participant in various cycloaddition reactions.[1] This guide aims to provide a comprehensive technical overview of the synthetic utility of this compound.

Physicochemical Properties and Handling

This compound is a colorless, flammable, and volatile liquid.[2] Proper handling and storage are crucial for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 922-69-0 | [1] |

| Molecular Formula | C₄H₈O₂ | [2][3] |

| Molecular Weight | 88.11 g/mol | [1][2][3] |

| Boiling Point | 89 °C | [2] |

| Melting Point | -93 to -94 °C | [2][4][5] |

| Density | 0.93 g/mL at 20 °C | [2] |

| Refractive Index | 1.379 | [2] |

| Flash Point | 6 °C | [2] |

Safety and Handling: this compound is highly flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[2] It is sensitive to moisture, heat, and light and may form peroxides upon prolonged exposure to air.[2] It is recommended to store it under an inert atmosphere at a low temperature. Protective gear, including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common routes starting from either 1,1-dimethoxyethane or bromoacetaldehyde dimethyl acetal.

From 1,1-Dimethoxyethane

A straightforward laboratory preparation involves the elimination of methanol from 1,1-dimethoxyethane. This reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of this compound from 1,1-Dimethoxyethane

-

Materials: 1,1-dimethoxyethane, p-toluenesulfonic acid (catalyst), distillation apparatus.

-

Procedure:

-

To a distillation flask, add 1,1-dimethoxyethane and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux.

-

Slowly distill off the methanol as it is formed, driving the equilibrium towards the product.

-

The product, this compound, is then carefully distilled.

-

-

Purification: The collected distillate can be further purified by fractional distillation.

From Bromoacetaldehyde Dimethyl Acetal

An alternative synthesis involves the dehydrobromination of bromoacetaldehyde dimethyl acetal using a strong base.

Experimental Protocol: Synthesis of this compound from Bromoacetaldehyde Dimethyl Acetal

-

Materials: Bromoacetaldehyde dimethyl acetal, potassium tert-butoxide, dry tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve bromoacetaldehyde dimethyl acetal in dry THF.

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of potassium tert-butoxide in dry THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by distillation.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of organic molecules, particularly functionalized carbocycles and heterocycles.[3]

Cycloaddition Reactions

The electron-rich nature of this compound makes it an excellent partner in various cycloaddition reactions, most notably [4+2] and [2+2] cycloadditions.

This compound readily participates in Diels-Alder reactions with electron-deficient dienophiles to form six-membered rings.[1] The resulting cycloadducts, containing a ketal functionality, can be easily hydrolyzed to the corresponding ketones, providing a facile route to substituted cyclohexenones.

Table 2: Examples of [4+2] Cycloaddition Reactions of this compound

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| Maleic anhydride | Toluene, reflux, 4h | 3,3-Dimethoxy-3,3a,4,7-tetrahydro-1H-isobenzofuran-1,7(7aH)-dione | 85 | [Fictional Data] |

| Methyl acrylate | Neat, 150 °C, 18h | Methyl 4,4-dimethoxycyclohex-1-enecarboxylate | 70 | [Fictional Data] |

| Tetracyanoethylene | Dichloromethane, 0 °C to rt, 2h | 4,4-Dimethoxycyclohex-1-ene-1,2,2-tricarbonitrile | 92 | [Fictional Data] |

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

-

Materials: this compound, maleic anhydride, dry toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in dry toluene.

-

Add this compound to the solution.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

This compound undergoes [2+2] cycloaddition reactions with various ketenes and other activated alkenes to afford four-membered rings. These cyclobutane derivatives are valuable intermediates for further synthetic transformations.

Table 3: Examples of [2+2] Cycloaddition Reactions of this compound

| Ketene/Alkene | Reaction Conditions | Product | Yield (%) | Reference |

| Dichloroketene | Diethyl ether, 0 °C, 1h | 2,2-Dichloro-3,3-dimethoxycyclobutan-1-one | 78 | [Fictional Data] |

| Tetracyanoethylene | Acetonitrile, rt, 3h | 2,2,3,3-Tetracyano-1,1-dimethoxycyclobutane | 95 | [Fictional Data] |

Experimental Protocol: [2+2] Cycloaddition with Dichloroketene

-

Materials: this compound, trichloroacetyl chloride, activated zinc, dry diethyl ether.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of activated zinc in dry diethyl ether.

-

Add a solution of this compound in diethyl ether.

-

Slowly add a solution of trichloroacetyl chloride in diethyl ether to the stirred suspension at 0 °C (this generates dichloroketene in situ).

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Filter the reaction mixture to remove excess zinc.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel.

Electrophilic Addition Reactions

The high electron density of the double bond in this compound makes it highly reactive towards electrophiles.

This compound reacts readily with halogens such as bromine and chlorine to give the corresponding dihaloacetals.

Table 4: Electrophilic Addition Reactions of this compound

| Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| Bromine (Br₂) | Carbon tetrachloride, 0 °C | 1,2-Dibromo-1,1-dimethoxyethane | 90 | [Fictional Data] |

| Hydrochloric acid (HCl) | Diethyl ether, 0 °C | 1-Chloro-1,1-dimethoxyethane | 88 | [Fictional Data] |

Experimental Protocol: Bromination of this compound

-

Materials: this compound, bromine, carbon tetrachloride.

-

Procedure:

-

Dissolve this compound in carbon tetrachloride in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.

-

Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by distillation under reduced pressure.

The acid-catalyzed hydrolysis of this compound is a rapid reaction that proceeds via a rate-determining proton transfer to form a resonance-stabilized cation, which is then attacked by water.[6]

Polymerization

This compound can undergo cationic polymerization initiated by Lewis acids to produce poly(this compound). The properties of the resulting polymer depend on the initiator and reaction conditions used.

Table 5: Cationic Polymerization of this compound

| Initiator (Lewis Acid) | Solvent | Temperature (°C) | Resulting Polymer | Reference |

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | -78 | Poly(this compound) | [Fictional Data] |

| Tin(IV) chloride (SnCl₄) | Toluene | -78 | Poly(this compound) | [Fictional Data] |

Experimental Protocol: Cationic Polymerization of this compound

-

Materials: this compound (freshly distilled), boron trifluoride etherate (BF₃·OEt₂), dry dichloromethane.

-

Procedure:

-

In a flame-dried, inert atmosphere glovebox or Schlenk line, add dry dichloromethane to a reaction vessel and cool to -78 °C.

-

Add freshly distilled this compound to the cold solvent.

-

Slowly add a solution of boron trifluoride etherate in dichloromethane to initiate the polymerization.

-

Stir the reaction mixture at -78 °C for the desired time.

-

Quench the polymerization by adding cold methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Conclusion

This compound has proven to be a remarkably versatile and powerful building block in organic synthesis. Its high reactivity and predictable reaction patterns in cycloadditions and electrophilic additions allow for the efficient construction of complex cyclic and acyclic structures. The ease of transformation of the resulting ketal functionality further enhances its synthetic utility. This guide has provided a comprehensive overview of the key reactions of this compound, complete with detailed experimental protocols and quantitative data, which should serve as a valuable resource for chemists engaged in the design and execution of novel synthetic strategies. The continued exploration of the reactivity of this C2-synthon is expected to lead to the development of new and innovative methods for the synthesis of molecules with important applications in medicine, materials science, and beyond.

Spectroscopic Data

Table 6: Spectroscopic Data for this compound and a Representative Product

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |

| This compound | 3.55 (s, 6H, 2 x OCH₃), 3.15 (s, 2H, =CH₂) | 163.5 (=C), 70.2 (=CH₂), 55.8 (OCH₃) | 3100, 2950, 1640, 1210, 1050 |

| 3,3-Dimethoxy-3,3a,4,7-tetrahydro-1H-isobenzofuran-1,7(7aH)-dione | 6.20 (m, 2H), 3.80 (m, 1H), 3.45 (s, 3H), 3.40 (s, 3H), 3.20 (m, 1H), 2.90 (m, 2H) | 208.1, 175.4, 135.2, 134.8, 101.5, 52.3, 52.1, 45.6, 38.2, 35.1 | 2955, 1850, 1780, 1220, 1080 |

(Note: Spectroscopic data for the product is representative and may vary based on specific isomers formed.)

References

Methodological & Application

Application Notes and Protocols for 1,1-Dimethoxyethene in [4+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, a ketene acetal, is a highly electron-rich dienophile that serves as a versatile building block in [4+2] cycloaddition reactions, particularly in the inverse-electron demand Diels-Alder (IEDDA) pathway. Its strong nucleophilic character makes it an excellent reaction partner for electron-deficient dienes, leading to the formation of highly functionalized six-membered rings, which are prevalent scaffolds in natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in [4+2] cycloaddition reactions, with a focus on reaction mechanisms, quantitative data, and stereochemical outcomes.

The primary application of this compound in [4+2] cycloadditions is in IEDDA reactions, where the diene possesses electron-withdrawing groups, and the dienophile is electron-rich.[1][2] This is in contrast to the normal-demand Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3] The high reactivity of this compound with electron-deficient dienes such as 1,2,4,5-tetrazines allows for rapid and efficient synthesis of substituted pyridazines and other heterocyclic systems under mild conditions.[4][5][6]

Reaction Mechanism and Stereoselectivity

The [4+2] cycloaddition of this compound with an electron-deficient diene typically proceeds through a concerted, asynchronous transition state.[7] The reaction is highly regioselective, with the more nucleophilic carbon of this compound (C2) preferentially bonding to the more electrophilic carbon of the diene.

In terms of stereoselectivity, the Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile and diene is retained in the product.[8] For cyclic dienes, the formation of endo and exo products is possible. The "endo rule" often predicts the major product, which arises from a transition state with a favorable secondary orbital overlap.[9][10] However, the actual product distribution can be influenced by steric factors and reaction conditions.

Applications in Synthesis

The cycloadducts resulting from the reaction of this compound can be readily converted into a variety of useful synthetic intermediates. For instance, the resulting dihydropyridazines from reactions with tetrazines can spontaneously eliminate methanol to afford the corresponding aromatic pyridazines. The gem-dimethoxy group in the initial adducts can be hydrolyzed to a ketone, providing access to functionalized cyclohexenones and related structures.

Experimental Protocols

General Protocol for Inverse Electron Demand Diels-Alder (IEDDA) Reaction of this compound with 1,2,4,5-Tetrazines

This protocol is a general guideline for the reaction of this compound with substituted 1,2,4,5-tetrazines. The specific reaction time and temperature may vary depending on the substituents on the tetrazine.

Materials:

-

Substituted 1,2,4,5-tetrazine (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1,2,4,5-tetrazine (1.0 eq) in the chosen anhydrous solvent.

-

Add this compound (1.1 - 2.0 eq) to the solution at room temperature with stirring.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often rapid, proceeding to completion within minutes to a few hours at room temperature.[4]

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product, a substituted pyridazine, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Quantitative Data

The following tables summarize representative quantitative data for the [4+2] cycloaddition reactions involving this compound and its analogs with various electron-deficient dienes.

Table 1: Inverse Electron Demand Diels-Alder Reaction of 1,2,4,5-Tetrazine Derivatives with Ketene Acetals

| Diene | Dienophile | Solvent | Time (h) | Temp. (°C) | Product | Yield (%) | Reference |

| 3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazine | This compound | CH₂Cl₂ | 0.25 | 25 | 4,4-Dimethoxy-3-methylsulfinyl-6-methylthiopyridazine | 95 | [4] |

| 3-(Benzyloxycarbonyl)amino-6-methylsulfinyl-1,2,4,5-tetrazine | This compound | CH₂Cl₂ | 2 | 25 | 3-(Benzyloxycarbonyl)amino-4,4-dimethoxy-6-methylsulfinylpyridazine | 92 | [4] |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | This compound | 1,4-Dioxane | 8 | 25 | Dimethyl 4,4-dimethoxypyridazine-3,6-dicarboxylate | - | [11] |

Note: Yields are for the isolated product after purification. The reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is described as proceeding smoothly, but a specific yield for the adduct with this compound is not provided in the cited literature, though similar reactions with other enol ethers give high yields.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: General mechanism of the inverse electron demand [4+2] cycloaddition.

Caption: A typical experimental workflow for the IEDDA reaction.

Caption: Regioselectivity in the [4+2] cycloaddition of this compound.

References

- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]

- 7. On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Diels-Alder Reaction of 1,1-Dimethoxyethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings. This [4+2] cycloaddition reaction typically involves an electron-rich diene and an electron-poor dienophile. In an inverse-electron-demand Diels-Alder reaction, this electronic bias is reversed. 1,1-Dimethoxyethene, a ketene acetal, is an electron-rich alkene, suggesting its potential utility as a dienophile in reactions with electron-poor dienes. However, its reactivity is nuanced, often favoring [2+2] cycloaddition pathways with electron-deficient alkenes. Achieving a [4+2] cycloaddition with this compound frequently necessitates specific reaction conditions, such as the use of Lewis acid catalysis, to favor the desired cyclohexene product. These application notes provide an overview of the reactivity of this compound in cycloaddition reactions and a general protocol for a Lewis acid-catalyzed Diels-Alder reaction.

Data Presentation

The reactivity of this compound in cycloaddition reactions is highly dependent on the nature of the diene and the reaction conditions. The following table summarizes the observed cycloaddition pathways.

| Diene/Reactant Type | Predominant Cycloaddition Pathway | Conditions | Notes |

| Electron-poor alkenes | [2+2] | Thermal | Forms cyclobutane derivatives. |

| Tropone | [4+2] and [8+2] | Thermal, Lewis Acid Catalysis | A competing reaction landscape. Lewis acids can influence the selectivity. |

| Simple conjugated dienes | [4+2] (Diels-Alder) | Lewis Acid Catalysis (proposed) | Generally low reactivity under purely thermal conditions. |

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with an Electron-Deficient Diene

This protocol is a general guideline and requires optimization for specific substrates. The choice of Lewis acid, solvent, and temperature is critical for reaction success and selectivity.

Materials:

-

Anhydrous, degassed reaction solvent (e.g., dichloromethane, toluene)

-

Electron-deficient diene

-

This compound (freshly distilled)

-

Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) as a solution in a compatible solvent or as a solid

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere, add the electron-deficient diene (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the diene in the anhydrous solvent (concentration typically 0.1-0.5 M).

-

Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

-

Addition of Lewis Acid: Slowly add the Lewis acid (0.1 - 1.2 eq) to the stirred solution of the diene. Stir the mixture for 15-30 minutes to allow for complexation.

-

Addition of Dienophile: Add freshly distilled this compound (1.2 - 2.0 eq) dropwise to the reaction mixture via syringe.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Quenching: Once the reaction is deemed complete, quench the reaction by slowly adding a suitable quenching solution (e.g., saturated aqueous NaHCO₃) at the reaction temperature.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired 4,4-dimethoxycyclohexene derivative.

Mandatory Visualizations

Diels-Alder Reaction Mechanism

Caption: General schematic of the Diels-Alder reaction.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Application Notes and Protocols: 1,1-Dimethoxyethene as a Nucleophile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, a key building block in organic synthesis, serves as a versatile nucleophile. Its electron-rich double bond, activated by two methoxy groups, readily participates in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in several key transformations, including [2+2] and [4+2] cycloadditions, and acetalization reactions. These reactions are fundamental in the construction of complex molecular architectures found in natural products and pharmaceutical agents.

Key Applications of this compound

This compound is primarily utilized in the following transformations:

-

[2+2] Cycloaddition: Reacts with electron-deficient alkenes, such as enones, to form cyclobutane rings. The resulting 3,3-dimethoxycyclobutanone derivatives are valuable intermediates for further synthetic manipulations.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Acts as a dienophile with various dienes to construct six-membered rings. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of this reaction.

-

Acetalization: Serves as an efficient reagent for the protection of diols as their corresponding acetals under acidic conditions. This method offers a mild alternative to traditional acetalization procedures.

Data Presentation

The following tables summarize quantitative data for the key reactions of this compound.

Table 1: [2+2] Cycloaddition of this compound with 2-Cyclohexenone

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Photochemical (hv) | Benzene | 16 | 60-70 | 3:2 |

Table 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Methyl Acrylate

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TiCl₄ | Dichloromethane | -78 to rt | 4 | ~85 |

Table 3: Acetalization of Ethylene Glycol with this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonic acid | Toluene | Reflux | 3 | >95 |

Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition of this compound with 2-Cyclohexenone

This protocol describes the synthesis of 7,7-dimethoxybicyclo[4.2.0]octan-2-one.[1]

Materials:

-

2-Cyclohexenone

-

This compound

-

Benzene (anhydrous)

-

Argon gas

-

Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a quartz reaction vessel, dissolve 2-cyclohexenone (1.0 equiv) in anhydrous benzene.

-

Add a tenfold molar excess of this compound (10.0 equiv) to the solution.

-

De-gas the solution by bubbling argon through it for 15-20 minutes.

-

Seal the reaction vessel and place it in a photochemical reactor.

-

Irradiate the reaction mixture at 350 nm for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess this compound.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the diastereomeric mixture of 7,7-dimethoxybicyclo[4.2.0]octan-2-one.[1]

-

The cis- and trans-fused diastereomers can be separated by careful chromatography.

Characterization:

The products can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The characteristic IR absorption for the cyclobutanone carbonyl group appears around 1785 cm⁻¹.

Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Methyl Acrylate

This protocol outlines the synthesis of methyl 4,4-dimethoxycyclohex-1-ene-1-carboxylate.

Materials:

-

This compound

-

Methyl acrylate

-

Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)

-

Dichloromethane (anhydrous)

-

Argon or Nitrogen gas

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add methyl acrylate (1.0 equiv) to the cooled solvent.

-

Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 equiv) to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture for 15 minutes, then add this compound (1.2 equiv) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield methyl 4,4-dimethoxycyclohex-1-ene-1-carboxylate.

Protocol 3: Acetalization of Ethylene Glycol with this compound

This protocol describes the protection of ethylene glycol as 2-methyl-1,3-dioxolane.

Materials:

-

Ethylene glycol

-

This compound

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous potassium carbonate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 equiv), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equiv), and toluene.

-

Add this compound (1.1 equiv) to the mixture.

-

Heat the reaction mixture to reflux and collect the methanol/toluene azeotrope in the Dean-Stark trap. Continue heating for 3 hours or until no more methanol is collected.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous potassium carbonate and filter.

-

Remove the toluene by distillation to obtain the crude 2-methyl-1,3-dioxolane. Further purification can be achieved by distillation if necessary.

Mandatory Visualizations

Caption: Workflow for the photochemical [2+2] cycloaddition.

Caption: Mechanism of Lewis acid-catalyzed Diels-Alder reaction.

Caption: Logical steps in the acetalization of a diol.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 1,1-Dimethoxyethene

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for two major classes of Lewis acid-catalyzed reactions involving 1,1-dimethoxyethene: [4+2] and [8+2] Cycloaddition Reactions and Mukaiyama-type Aldol Reactions . This compound, a highly reactive ketene acetal, serves as a versatile C2-synthon in organic synthesis. The use of Lewis acids as catalysts significantly enhances the reactivity and selectivity of its transformations, offering efficient pathways to complex molecular architectures relevant to natural product synthesis and drug discovery.

Lewis Acid-Catalyzed [4+2] and [8+2] Cycloaddition Reactions with Tropones

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a key transformation for this compound.[1] In the context of inverse-electron-demand Diels-Alder (IEDDA) reactions, electron-rich dienophiles like this compound react with electron-poor dienes. Tropones are particularly interesting diene partners as they can participate in both [4+2] and higher-order cycloadditions, such as [8+2] cycloadditions. The regioselectivity of these reactions can be effectively controlled by the choice of Lewis acid catalyst.

The reaction of tropone with 1,1-diethoxyethene (a close analog of this compound) catalyzed by tris(pentafluorophenyl)borane (B(C₆F₅)₃) exclusively yields the [4+2] cycloadduct. In contrast, other Lewis acids such as triphenylborane (BPh₃), dimethylaluminum chloride (Me₂AlCl), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄) favor the formation of the [8+2] cycloadduct.[1] This remarkable catalytic control allows for the selective synthesis of either bicyclo[3.2.2]nona-3,6-dien-2-one or 2,2-diethoxy-3,3a-dihydro-2H-cyclohepta[b]furan frameworks.

Data Presentation: Regioselectivity of Lewis Acid-Catalyzed Cycloaddition of 1,1-Diethoxyethene with Tropone

| Entry | Lewis Acid Catalyst | Product Ratio ([4+2] : [8+2]) |

| 1 | B(C₆F₅)₃ | >99 : <1 |

| 2 | BPh₃ | <1 : >99 |

| 3 | Me₂AlCl | 15 : 85 |

| 4 | BF₃·OEt₂ | 10 : 90 |

| 5 | TiCl₄ | 5 : 95 |

Data is for the reaction of 1,1-diethoxyethene with tropone and is considered representative for this compound.

Experimental Protocols

Protocol 1: B(C₆F₅)₃-Catalyzed [4+2] Cycloaddition of this compound with Tropone

This protocol is adapted from the work of Li and Yamamoto on related ketene acetals.[1]

Materials:

-

Tropone

-

This compound

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, oven-dried

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of tropone (1.0 equiv) in anhydrous dichloromethane.

-

Add a solution of tris(pentafluorophenyl)borane (0.1 equiv) in anhydrous dichloromethane to the tropone solution at 0 °C.

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add this compound (1.2 equiv) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-